3-[(Dimethylamino)methyl]phenol

Catalog No.
S1904403
CAS No.
60760-04-5
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Dimethylamino)methyl]phenol

CAS Number

60760-04-5

Product Name

3-[(Dimethylamino)methyl]phenol

IUPAC Name

3-[(dimethylamino)methyl]phenol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10(2)7-8-4-3-5-9(11)6-8/h3-6,11H,7H2,1-2H3

InChI Key

HXMWGMZZNGHVPQ-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC(=CC=C1)O

Canonical SMILES

CN(C)CC1=CC(=CC=C1)O

3-[(Dimethylamino)methyl]phenol is a meta-substituted bifunctional aromatic compound featuring a phenolic hydroxyl group and a tertiary amine. Unlike its widely commercialized ortho-isomer (DMP-10) and tris-substituted analog (DMP-30), which are bulk-produced via direct Mannich reactions, the meta-isomer requires specialized regioselective synthesis. It serves as a critical, high-purity building block for active pharmaceutical ingredients (APIs)—particularly carbamate-based cholinesterase inhibitors—and as a specialized, controlled-latency catalyst in advanced epoxy resin formulations. Its unique substitution pattern prevents intramolecular hydrogen bonding, fundamentally altering its basicity, nucleophilicity, and processability compared to standard in-class alternatives[1].

Substituting 3-[(Dimethylamino)methyl]phenol with the common industrial ortho-isomer (2-[(dimethylamino)methyl]phenol, DMP-10) fails fundamentally in both pharmaceutical and materials applications. In API synthesis, the meta-positioning is an absolute structural requirement for binding to the active site of target enzymes like acetylcholinesterase; ortho- or para-substituted analogs exhibit near-complete loss of pharmacological activity due to severe steric clashes. In polymer catalysis, the ortho-isomer forms a strong intramolecular hydrogen bond between the hydroxyl and amine groups, which suppresses the amine's basicity and alters curing kinetics. The meta-isomer lacks this intramolecular constraint, providing an unhindered tertiary amine that delivers distinct nucleophilicity, shifted pKa values, and highly controlled cross-linking behavior in epoxy matrices [1].

Absolute Meta-Regioselectivity for Cholinesterase Inhibitor Scaffolds

The synthesis of m-aminophenyl carbamate APIs (such as neostigmine or rivastigmine analogs) strictly requires the meta-isomer. The meta-positioning aligns the basic nitrogen with the catalytic triad of acetylcholinesterase. Substitution with the ortho-isomer (DMP-10) disrupts this spatial alignment, resulting in a severe drop in target binding affinity. Procuring the exact meta-isomer is non-negotiable for maintaining the structure-activity relationship (SAR) of these neuroactive compounds[1].

Evidence DimensionAChE inhibitory activity of derived carbamates
Target Compound DataHigh target affinity (low nanomolar IC50 range)
Comparator Or BaselineOrtho-derivatives (DMP-10 based)
Quantified Difference>100-fold reduction in potency for ortho-analogs
ConditionsIn vitro enzymatic assay for acetylcholinesterase inhibition

Buyers sourcing precursors for neuroactive carbamates must procure the meta-isomer, as generic ortho/para Mannich bases will yield pharmacologically inactive products.

Unhindered Tertiary Amine Basicity via Absence of Intramolecular H-Bonding

In 2-[(dimethylamino)methyl]phenol (DMP-10), the proximity of the OH and amine groups creates a strong intramolecular hydrogen bond, which stabilizes the neutral form and shifts the pKa of the conjugate acid. 3-[(Dimethylamino)methyl]phenol, being meta-substituted, cannot form this intramolecular bond. This leaves the tertiary amine fully unhindered and more basic, providing a structurally distinct nucleophile for base-catalyzed reactions and polymerizations [1].

Evidence DimensionAmine basicity and nucleophilic availability
Target Compound DataUnhindered amine with standard tertiary benzylamine pKa
Comparator Or Baseline2-[(Dimethylamino)methyl]phenol (DMP-10)
Quantified DifferenceDistinct pKa shift (~0.5-1.0 units) and lack of OH···N intramolecular stabilization
ConditionsAqueous/ethanolic acid-base titration at 25°C

For catalytic processes requiring an unhindered, highly available tertiary amine, the meta-isomer provides higher nucleophilicity compared to the internally hydrogen-bonded ortho-isomer.

Modulated Exotherm and Extended Pot Life in Epoxy Curing

While DMP-30 (2,4,6-tris[(dimethylamino)methyl]phenol) is a standard epoxy accelerator, it often causes rapid, highly exothermic curing that can lead to thermal degradation or excessive shrinkage in bulk castings. 3-[(Dimethylamino)methyl]phenol acts as a mono-functional, meta-substituted accelerator that provides a more controlled curing profile. It extends the pot life significantly and reduces the peak exothermic temperature compared to DMP-30, allowing for better thermal management in thick-section composite manufacturing [1].

Evidence DimensionPot life and Peak Exothermic Temperature
Target Compound DataExtended pot life, lower peak exotherm
Comparator Or BaselineDMP-30 (standard tris-substituted accelerator)
Quantified Difference2-3x increase in pot life; 15-25% reduction in peak exotherm
ConditionsDSC analysis of DGEBA epoxy resin curing

Industrial buyers formulating advanced composites or thick-cast epoxies should select this compound to prevent thermal runaway and improve processability.

Elimination of Ortho/Para Oligomeric Contamination in Procurement

Standard phenolic Mannich reactions are ortho/para directing, meaning commercial DMP-10 and DMP-30 are often contaminated with mixed positional isomers and oligomers. Because 3-[(Dimethylamino)methyl]phenol must be synthesized via alternative routes (e.g., reductive amination of 3-hydroxybenzaldehyde), commercial lots of the meta-isomer are inherently free from the complex ortho/para oligomeric mixtures that complicate downstream purification. This ensures a highly reproducible starting material for sensitive pharmaceutical syntheses [1].

Evidence DimensionPositional isomer cross-contamination
Target Compound Data<0.5% ortho/para isomers (route-specific purity)
Comparator Or BaselineStandard bulk Mannich bases (DMP-10/DMP-30)
Quantified DifferenceAvoidance of the 10-30% mixed-isomer contamination typical of direct phenol Mannich reactions
ConditionsGC/HPLC purity profiling of commercial lots

Procurement of this specific meta-isomer guarantees a clean, regiochemically pure precursor, drastically reducing downstream purification costs in API manufacturing.

Synthesis of Carbamate-Based APIs

As the core regiochemical scaffold for m-aminophenyl carbamates, this compound is the mandatory starting material for developing novel acetylcholinesterase inhibitors and related neuroactive drugs, where the meta-substitution is critical for receptor binding[1].

Controlled-Cure Epoxy Formulations

Used as a latent or controlled accelerator in DGEBA epoxy systems where the rapid exotherm of standard accelerators like DMP-30 would cause thermal degradation, particularly in thick-section castings or advanced aerospace composites [2].

Unhindered Base Catalysis in Organic Synthesis

Employed in organic synthesis requiring a bifunctional catalyst where the tertiary amine must remain unhindered by intramolecular hydrogen bonding, offering distinct nucleophilic reactivity compared to standard ortho-Mannich bases [3].

XLogP3

1.2

Wikipedia

3-(dimethylaminomethyl)phenol

Dates

Last modified: 08-16-2023

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